6-Nitro-2,1-benzoxazole

概要

説明

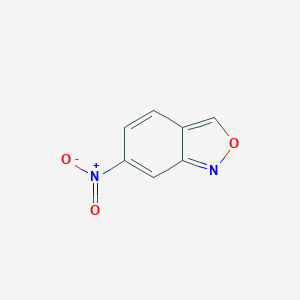

6-Nitro-2,1-benzoxazole is a chemical compound with the molecular formula C7H4N2O3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

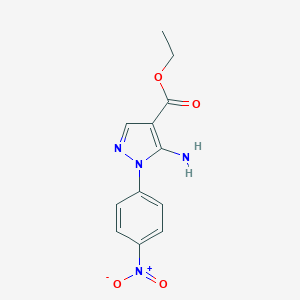

The synthesis of benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, has been a subject of extensive research. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized . The nitration of benzazoles is a complex process in which the experimental conditions can modify the product orientation .Molecular Structure Analysis

The molecular structure of 6-Nitro-2,1-benzoxazole is characterized by a bicyclic planar molecule. The existence of an annelated benzene ring in the benzazole molecule influences much of its ability for electrophilic substitution .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The reaction between 2-aminophenol and thiourea at 200 °C for 2 h produced benzoxazole-2-thiol which was further reacted with methyl chloroacetate in methanol for 6 h at reflux .Physical And Chemical Properties Analysis

6-Nitro-2,1-benzoxazole has a molecular weight of 164.118 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学的研究の応用

Medicinal Chemistry

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It is a heterocyclic aromatic compound whose structure comprises an aryl ring fused to an oxazole moiety . The parent benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials .

Anticancer Agents

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation .

Antimicrobial Properties

Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial properties .

Antioxidant Properties

Benzoxazole-containing compounds also exhibit antioxidant properties .

Antiviral Properties

Benzoxazole-containing compounds have been found to have antiviral properties .

Antitubercular Properties

Benzoxazole-containing compounds have been found to have antitubercular properties .

Anthelmintic Properties

Benzoxazole-containing compounds have been found to have anthelmintic properties .

Drug Development

Benzoxazoles continue to play an essential role in drug development . The benzoxazole skeleton forms the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .

Safety and Hazards

将来の方向性

Benzoxazole derivatives, including 6-Nitro-2,1-benzoxazole, have found wide applications in various branches of medicine, technology, and agriculture. They have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators . Future research may focus on developing new synthetic methodologies and exploring their potential applications in various fields.

作用機序

Target of Action

6-Nitro-2,1-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the target proteins or enzymes leads to changes in their activity, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . By interacting with key enzymes and proteins, benzoxazole derivatives can disrupt the normal functioning of these pathways, leading to the inhibition of disease progression.

Pharmacokinetics

Benzoxazole derivatives are known for their diverse biological applications, suggesting they have suitable adme properties for drug development .

Result of Action

The result of the action of 6-Nitro-2,1-benzoxazole is the modulation of disease progression. By interacting with key targets and affecting biochemical pathways, this compound can inhibit the growth and proliferation of disease cells, thereby exhibiting therapeutic effects .

特性

IUPAC Name |

6-nitro-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUKBYHFZXHKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295022 | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2,1-benzoxazole | |

CAS RN |

15264-44-5 | |

| Record name | 15264-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,1-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

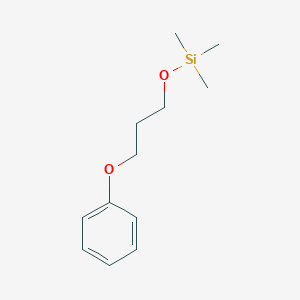

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

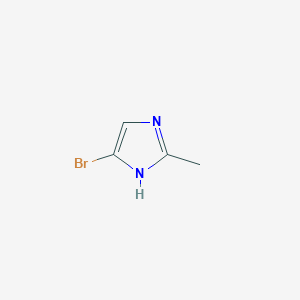

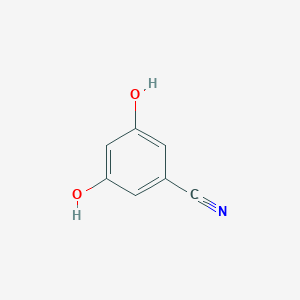

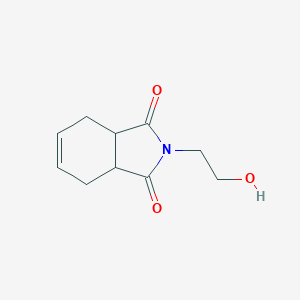

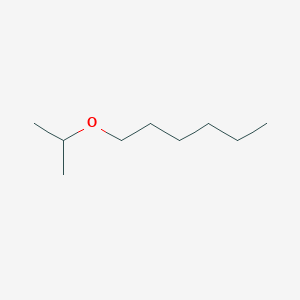

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。